molecular formula C7H16N2 B574336 (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine CAS No. 175417-85-3

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine

Cat. No.: B574336
CAS No.: 175417-85-3
M. Wt: 128.219
InChI Key: VAGHQPQYMACYDU-ZETCQYMHSA-N
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Description

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is a chiral amine compound with the molecular formula C6H14N2 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a chiral intermediate, such as (S)-1-methyl-2-pyrrolidinemethanol, using reducing agents like lithium aluminum hydride in tetrahydrofuran (THF) . Another approach involves the coupling of chiral intermediates with appropriate reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. For example, the use of metal catalysts such as copper and nickel in a one-pot synthesis process has been reported to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidine ring.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both a methyl group and an amine group on the pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in asymmetric synthesis and other applications.

Properties

IUPAC Name

N-methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHQPQYMACYDU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666069
Record name N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175417-85-3
Record name N-Methyl-1-[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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